3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid
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Overview
Description
3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid is a complex organic compound that features a benzazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid typically involves multiple steps. One common method includes the condensation of a benzazepine derivative with an appropriate amino acid precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropanoic acid: A simpler amino acid with similar structural features.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Another amino acid with a different aromatic ring structure.
Uniqueness
3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid is unique due to its benzazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(1,3,4,5-tetrahydro-1-benzazepin-2-ylideneamino)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-9-14-12-7-3-5-10-4-1-2-6-11(10)15-12/h1-2,4,6H,3,5,7-9H2,(H,14,15)(H,16,17) |
InChI Key |
CWQNRHHRGFGKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=NCCC(=O)O)C1 |
Origin of Product |
United States |
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